A Comprehensive Technical Guide to 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
A Comprehensive Technical Guide to 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands as a cornerstone of innovation.[1][2][3] Its unique electronic properties and synthetic versatility have propelled a multitude of pyrazole-containing compounds into clinical use and advanced materials applications.[4] This guide focuses on a particularly valuable derivative: 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid. With the definitive Chemical Abstracts Service (CAS) number 117860-56-7 , this molecule offers a strategic entry point for the synthesis of complex chemical entities.[5] Its bifunctional nature, possessing both a reactive carboxylic acid and a more stable methyl ester, allows for selective chemical transformations, making it a prized building block in drug discovery and fine chemical synthesis. This document aims to provide a comprehensive technical overview, from its fundamental properties and synthesis to its potential applications, empowering researchers to harness the full potential of this versatile intermediate.
Core Molecular Attributes and Physicochemical Properties
A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in research and development. This section delineates the key physicochemical properties of 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Structural and General Data
| Property | Value | Source(s) |
| CAS Number | 117860-56-7 | [5] |
| Molecular Formula | C₇H₈N₂O₄ | [5] |
| Molecular Weight | 184.15 g/mol | [5] |
| Appearance | Solid | [5] |
| Synonyms | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid 5-methyl ester, 5-Carbomethoxy-1-methylpyrazole-3-carboxylic acid | [5] |
Predicted Physicochemical Parameters
While extensive experimental data for this specific molecule is not widely published, computational models provide valuable insights into its behavior.
| Parameter | Predicted Value | Note |
| pKa (acidic) | ~3.5-4.5 | Estimated for the carboxylic acid group. |
| LogP | ~0.5-1.5 | Indicates moderate lipophilicity. |
| Boiling Point | >300 °C | Estimated, decomposition may occur. |
| Melting Point | Not widely reported | Expected to be a crystalline solid with a defined melting point. |
Synthesis and Purification: A Strategic Approach
The synthesis of 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid is not explicitly detailed in a plethora of literature. However, a logical and efficient synthetic strategy can be devised based on established methodologies for related pyrazole dicarboxylic acid derivatives. The most plausible route involves the preparation of a symmetrical diester followed by selective mono-hydrolysis.
Synthetic Pathway Overview
The overall synthetic strategy can be visualized as a two-step process:
Caption: Synthetic workflow for the target molecule.
Step 1: Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
The initial step involves the formation of the pyrazole-3,5-dicarboxylic acid core, followed by esterification.
2.2.1. Oxidation of 3,5-Dimethyl-1H-pyrazole
A common method for introducing carboxylic acid groups to the pyrazole ring is through the oxidation of alkyl substituents.[6]
-
Protocol:
-
Dissolve 3,5-dimethyl-1H-pyrazole in water, heating to approximately 70 °C.
-
Slowly add potassium permanganate to the heated solution, maintaining the temperature below 90 °C.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to a pH of 2 and allow it to stand overnight.
-
Collect the precipitated 1H-pyrazole-3,5-dicarboxylic acid by filtration.[6]
-
2.2.2. N-Methylation and Diesterification
The resulting dicarboxylic acid can then be N-methylated and esterified. A one-pot approach is often efficient.
-
Protocol:
-
Suspend 1H-pyrazole-3,5-dicarboxylic acid in an excess of methanol.
-
Cool the suspension in an ice bath and bubble hydrogen chloride gas through the mixture until saturation, or add a catalytic amount of a strong acid like sulfuric acid.
-
Reflux the reaction mixture for several hours.
-
In a separate step, or concurrently if using a methylating agent like dimethyl sulfate, introduce the methyl group at the N1 position.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it carefully.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.
-
Step 2: Selective Mono-hydrolysis
The selective hydrolysis of one of the two ester groups is a critical step. This can be achieved under carefully controlled basic conditions.[7][8][9][10]
-
Causality Behind Experimental Choices: The key to selective mono-hydrolysis lies in the principle of desymmetrization in a multiphasic system.[7][10] By using a limited amount of base in a predominantly aqueous medium with a small amount of a water-miscible organic co-solvent (like THF), the reaction can be controlled.[9][10] The initial diester has limited solubility in water. As one ester group is hydrolyzed, the resulting carboxylate anion increases the molecule's hydrophilicity, drawing it into the aqueous phase and disfavoring a second hydrolysis event on the now more water-soluble mono-acid/mono-ester.[8]
-
Self-Validating Protocol:
-
Dissolve dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in a minimal amount of tetrahydrofuran (THF).
-
Add a significant volume of water to create a biphasic or suspension system.
-
Cool the mixture to 0-4 °C in an ice-water bath.
-
Slowly add one equivalent of an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) dropwise with vigorous stirring.
-
Monitor the reaction progress closely using TLC or HPLC, observing the disappearance of the starting diester and the appearance of the mono-acid product.
-
Once the reaction has reached the desired conversion (typically within 1-2 hours), quench the reaction by acidifying the mixture to a pH of ~3-4 with cold, dilute hydrochloric acid.
-
Extract the product multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Chemical Reactivity and Synthetic Utility
The bifunctional nature of 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid makes it a versatile synthon. The differential reactivity of the carboxylic acid and the methyl ester allows for orthogonal chemical transformations.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid at the 3-position is the more reactive functional group for nucleophilic attack at the carbonyl carbon.
-
Amide Bond Formation: The carboxylic acid can be readily converted to amides, which are common linkages in pharmaceuticals. This is typically achieved by activating the carboxylic acid with reagents such as:
-
Thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, followed by reaction with an amine.
-
Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
-
Caption: Amide bond formation from the carboxylic acid.
-
Esterification: While the molecule already contains a methyl ester, the carboxylic acid can be esterified with other alcohols under standard conditions (e.g., Fischer esterification with a large excess of the alcohol and an acid catalyst).
Reactions at the Methyl Ester Moiety
The methyl ester at the 5-position is generally less reactive than the carboxylic acid. It can be hydrolyzed to the diacid under more forcing basic conditions (e.g., excess NaOH and heating). It can also undergo transesterification or amidation, although this typically requires harsher conditions than reactions at the free carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole core is a well-established pharmacophore found in numerous approved drugs.[4] These compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid serves as a valuable building block for the synthesis of novel drug candidates.
Role as a Bioisostere
The pyrazole ring can act as a bioisostere for other aromatic or heteroaromatic rings, offering advantages in terms of metabolic stability, lipophilicity, and the ability to form specific hydrogen bonds.
Potential Therapeutic Targets
While specific biological data for this exact compound is limited in the public domain, its structural motifs suggest potential for targeting various enzyme families and receptors. For instance, pyrazole-containing compounds are known inhibitors of kinases, phosphodiesterases (e.g., sildenafil), and cyclooxygenases (e.g., celecoxib).[4] The carboxylic acid and ester functionalities provide handles for creating libraries of compounds for high-throughput screening against such targets.
Caption: Drug discovery workflow utilizing the title compound.
Spectroscopic Characterization
While a publicly available, verified full dataset is scarce, the expected spectroscopic features can be predicted based on the analysis of similar structures.[11][12][13]
¹H NMR Spectroscopy
-
Pyrazole Ring Proton: A singlet is expected for the proton at the 4-position of the pyrazole ring, likely in the range of δ 7.0-7.5 ppm.[6]
-
N-Methyl Group: A singlet corresponding to the three protons of the N-methyl group should appear around δ 3.8-4.2 ppm.
-
Methoxycarbonyl Group: A singlet for the three protons of the methyl ester will be observed, typically in the region of δ 3.7-4.0 ppm.
-
Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group is expected at a downfield chemical shift, generally above δ 10 ppm, and its presence may be concentration-dependent and it may exchange with D₂O.
¹³C NMR Spectroscopy
-
Carbonyl Carbons: Two signals for the carbonyl carbons of the carboxylic acid and the methyl ester are anticipated in the range of δ 160-175 ppm.
-
Pyrazole Ring Carbons: Three distinct signals for the carbons of the pyrazole ring are expected.
-
Methyl Carbons: Signals for the N-methyl and the O-methyl carbons will be present in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretching vibration is expected from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretches: Two distinct carbonyl stretching bands should be visible. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is usually found at a slightly higher frequency, around 1720-1740 cm⁻¹.
-
C-O Stretch: A strong absorption corresponding to the C-O stretching of the ester and carboxylic acid will be present in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) corresponding to the molecular weight of 184.15 would be expected. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the carboxylic acid group (-COOH), and other characteristic cleavages of the pyrazole ring.
Conclusion and Future Outlook
5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a strategically important building block with significant potential in organic synthesis, particularly in the realm of drug discovery. Its well-defined structure and the differential reactivity of its functional groups offer a versatile platform for the creation of diverse molecular architectures. While the publicly available data on its specific applications and properties are somewhat limited, a logical and efficient synthetic pathway can be readily implemented. Further research into the biological activities of its derivatives is warranted and holds the promise of uncovering novel therapeutic agents. This guide provides a solid foundation for researchers to embark on the synthesis and application of this valuable heterocyclic compound.
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+
Hydrazone Intermediate
Cyclic Intermediate
Pyrazole
+
Pyrazoline Intermediate
+
Pyrazole
